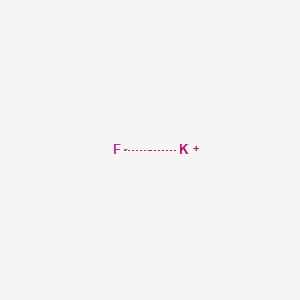
Potassium fluoride
Cat. No. B080757
Key on ui cas rn:
12178-06-2
M. Wt: 58.097 g/mol
InChI Key: NROKBHXJSPEDAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04136121
Procedure details


82.8 g of perfluorooctanoic acid (0.197 mol) are neutralized with a 20% aqueous KOH-solution to a pH of 6 and the salt mixture formed by octanoate and KF is dried for 24 hours at 100° C./1 mbar. Thereafter 70 ml of tetraglyme are added. After addition of 100 g of perfluoro-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride, the mixture is stirred for 15 hours and the product mixture is treated as in Example 1. By distillation there are obtained 102 g (62.2% of the theory, calculated on used perfluorooctanoic acid) of the compound of the formula ##STR12## having a boiling point of from 210° to 222° C., the structure of which is confirmed by the analysis and by spectroscopic data.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2](F)([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)[C:10](F)(F)[C:11](F)(F)F)[C:3]([OH:5])=[O:4].[OH-].[K+:27]>>[C:3]([O-:5])(=[O:4])[CH2:2][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[F-:1].[K+:27] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
